molecular formula C14H18N2O B7645053 (2R)-2-(quinolin-6-ylmethylamino)butan-1-ol

(2R)-2-(quinolin-6-ylmethylamino)butan-1-ol

Cat. No.: B7645053
M. Wt: 230.31 g/mol
InChI Key: QPKGIWHMZIOMPZ-CYBMUJFWSA-N
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Description

(2R)-2-(quinolin-6-ylmethylamino)butan-1-ol is an organic compound that features a quinoline ring attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(quinolin-6-ylmethylamino)butan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as quinoline and butanol derivatives.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(quinolin-6-ylmethylamino)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of different butanol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring or butanol backbone are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction could produce different alcohol derivatives.

Scientific Research Applications

(2R)-2-(quinolin-6-ylmethylamino)butan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2R)-2-(quinolin-6-ylmethylamino)butan-1-ol involves its interaction with molecular targets and pathways within biological systems. The quinoline ring may interact with specific enzymes or receptors, leading to various biological effects. The butanol backbone can influence the compound’s solubility, stability, and overall bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(quinolin-6-ylmethylamino)propan-1-ol: Similar structure but with a propanol backbone.

    (2R)-2-(quinolin-6-ylmethylamino)ethan-1-ol: Similar structure but with an ethanol backbone.

    (2R)-2-(quinolin-6-ylmethylamino)pentan-1-ol: Similar structure but with a pentanol backbone.

Uniqueness

(2R)-2-(quinolin-6-ylmethylamino)butan-1-ol is unique due to its specific combination of the quinoline ring and butanol backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2R)-2-(quinolin-6-ylmethylamino)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-13(10-17)16-9-11-5-6-14-12(8-11)4-3-7-15-14/h3-8,13,16-17H,2,9-10H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKGIWHMZIOMPZ-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NCC1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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